![molecular formula C19H31F3N8O11 B8107685 Gly-Arg-Gly-Asp-Ser TFA](/img/structure/B8107685.png)
Gly-Arg-Gly-Asp-Ser TFA
描述
Gly-Arg-Gly-Asp-Ser TFA is a useful research compound. Its molecular formula is C19H31F3N8O11 and its molecular weight is 604.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Gly-Arg-Gly-Asp-Ser TFA suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Gly-Arg-Gly-Asp-Ser TFA including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
细胞粘附和表面受体相互作用:
- 含有 RGD 序列的肽可以影响细胞粘附,特别是通过与细胞粘附受体(如整合素)相互作用。这种相互作用对于调节细胞粘附到基质(如纤连蛋白和纤粘蛋白)至关重要 (Pierschbacher & Ruoslahti, 1987)。
- RGD 序列的修饰可以显著影响其生物活性,凸显其精确立体化学的重要性 (Johnson 等,1993)。
抑制蛋白质与血小板的结合:
- Gly-Arg-Gly-Asp-Ser TFA 已被证明可以抑制纤维蛋白原和血管性血友病因子等蛋白质与血小板的结合,这是血液凝固和伤口愈合过程中的关键步骤 (Plow 等,1985)。
表面固定用于细胞粘附研究:
- 这种肽已被用于修饰表面以研究细胞粘附,为理解细胞如何与其细胞外基质相互作用提供了一个模型 (Massia & Hubbell, 1990)。
生物系统中的细胞识别和粘附:
- RGD 序列是与细胞表面相互作用的纤连蛋白等蛋白质的关键组成部分,突出了其在细胞识别和粘附过程中的作用 (Pierschbacher & Ruoslahti, 1984)。
组织工程的光反应性表面固定:
- RGD 肽已用于光反应性表面固定,有助于组织工程和精确控制细胞附着表面的创建 (Sugawara & Matsuda, 1995)。
无脊椎动物细胞中的细胞粘附:
- 该肽在无脊椎动物细胞中显示出生物活性,表明其在不同物种之间的细胞粘附中起着基本作用 (Johansson & Söderhäll, 1989)。
在成骨不全症中的作用:
- 研究表明,胶原样肽中甘氨酸的突变会导致成骨不全症等疾病,突出了 RGD 序列在结构蛋白中的重要性 (Beck 等,2000)。
与癌细胞中的神经节苷脂的相互作用:
- 黑素瘤细胞中的 RGD 序列与神经节苷脂相互作用,在癌细胞粘附和潜在的肿瘤进展中发挥作用 (Cheresh 等,1987)。
免疫反应和抗原特性:
- 含有 RGD 的肽因其抗原特性而被探索,表明在免疫学和疫苗开发中具有潜在应用 (Wang 等,1986)。
抑制血小板粘附:
- 源自 RGD 序列的合成肽已显示出抑制血小板粘附的有效性,这对于血液凝固和心血管疾病管理具有影响 (Haverstick 等,1985)。
属性
IUPAC Name |
(3S)-3-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N8O9.C2HF3O2/c18-5-11(27)23-8(2-1-3-21-17(19)20)14(31)22-6-12(28)24-9(4-13(29)30)15(32)25-10(7-26)16(33)34;3-2(4,5)1(6)7/h8-10,26H,1-7,18H2,(H,22,31)(H,23,27)(H,24,28)(H,25,32)(H,29,30)(H,33,34)(H4,19,20,21);(H,6,7)/t8-,9-,10-;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLLSDISMWHMSOI-PUBMXKGKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)CN)CN=C(N)N.C(=O)(C(F)(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)CN)CN=C(N)N.C(=O)(C(F)(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31F3N8O11 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
604.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Gly-Arg-Gly-Asp-Ser TFA |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
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